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Compound of Interest

(4-(1-Hydroxyethyl)phenyl)boronic
Compound Name: d
aci

Cat. No.: B151596

An In-depth Technical Guide to the Reactivity Profile of (4-(1-Hydroxyethyl)phenyl)boronic
Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(1-Hydroxyethyl)phenyl)boronic acid is an organoboron compound featuring a boronic
acid functional group and a hydroxyethyl substituent on a phenyl ring.[1] It typically presents as
a white to off-white solid and exhibits solubility in polar solvents such as water and alcohols, a
characteristic enhanced by the presence of the hydroxyl group.[1] This enhanced solubility and
reactivity make it a valuable building block in organic synthesis and medicinal chemistry.[1] Its
primary application lies in palladium-catalyzed cross-coupling reactions, most notably the
Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of (4-(1-Hydroxyethyl)phenyl)boronic acid
is presented in Table 1.
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Property Value Reference
CAS Number 518336-20-4 [3][4][5]
Molecular Formula C8H11BO3 [3B1141[5]
Molecular Weight 165.98 g/mol [31[41[5]
Appearance White to off-white solid [1]

- Soluble in polar solvents (e.g.,
Solubility [1]
water, alcohols)

Purity (typical) >98% [5]

SMILES CC(clcce(ccl)B(0)O)O [1]

InChl=1S/C8H11BO3/c1-
InChl 6(10)7-2-4-8(5-3-7)9(11)12/h2-  [1]
6,10-12H,1H3

Reactivity Profile

The reactivity of (4-(1-Hydroxyethyl)phenyl)boronic acid is dominated by the boronic acid
moiety, with the hydroxyethyl group primarily influencing its solubility and potentially
participating in side reactions under certain conditions.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the
formation of C-C bonds by coupling an organoboron compound with an organic halide or triflate
in the presence of a palladium catalyst and a base.[6] (4-(1-Hydroxyethyl)phenyl)boronic
acid serves as an excellent coupling partner in these reactions, providing the 4-(1-
hydroxyethyl)phenyl moiety to the target molecule.

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is depicted below.
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Suzuki-Miyaura Catalytic Cycle
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key factors influencing the outcome of the Suzuki-Miyaura coupling with (4-(1-
Hydroxyethyl)phenyl)boronic acid include the choice of catalyst, base, and solvent system. A
variety of palladium catalysts, such as Pd(OAc)2 and PdCI2(dppf), can be employed.[2] The
base, typically an inorganic carbonate (e.g., Na2CO3, K2CO3) or fluoride (e.g., CsF), is crucial
for the activation of the boronic acid for transmetalation.[3][6] The solvent system is often a
biphasic mixture of an organic solvent (e.g., toluene, THF, dioxane) and water, or a polar
aprotic solvent like DMF.[1][7]

Formation of Reversible Complexes with Diols

Like other boronic acids, (4-(1-Hydroxyethyl)phenyl)boronic acid can form reversible
covalent complexes with diols.[1] This property is exploited in sensing and separation
applications.

Stability and Handling

Arylboronic acids are susceptible to dehydration to form cyclic anhydride trimers known as
boroxines.[8] To ensure high reactivity in coupling reactions, it is often important to use the pure
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boronic acid.[8] Recrystallization is a common method for purifying arylboronic acids and

breaking down any boroxine that has formed.[8][9] Another strategy to enhance stability for

storage and handling is the formation of a diethanolamine adduct, which can be used directly in

Suzuki couplings under protic conditions.

Quantitative Data

While specific kinetic data for the Suzuki-Miyaura coupling of (4-(1-

Hydroxyethyl)phenyl)boronic acid is not readily available in the reviewed literature, Table 2

provides a general overview of the components and typical conditions for such a reaction,

which can serve as a starting point for optimization.

Component

Role

Typical Stoichiometry /
Conditions

Aryl Halide (Ar-X)

Electrophilic coupling partner

1.0 equivalent

(4-(1-
Hydroxyethyl)phenyl)boronic

acid

Nucleophilic coupling partner

1.1 - 1.5 equivalents

Palladium Catalyst

Catalyst for C-C bond

formation

0.5 - 5 mol%

Ligand (optional)

Stabilizes and activates the

Varies with catalyst

catalyst
Base Activates the boronic acid 2.0 - 3.0 equivalents
Solvent Dissolves reactants and Toluene/Water, Dioxane/Water,
olven
facilitates reaction THF, DMF
_ _ Room temperature to reflux
Temperature Reaction rate determinant

(e.g., 85-110 °C)

Reaction Time

Time to completion

1 - 24 hours

Experimental Protocols
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The following section provides a representative experimental protocol for a Suzuki-Miyaura
cross-coupling reaction using (4-(1-Hydroxyethyl)phenyl)boronic acid. This protocol is a
composite of several published general procedures.[2][10][11]

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials and Reagents:

Aryl halide (e.qg., aryl bromide or iodide)

e (4-(1-Hydroxyethyl)phenyl)boronic acid

o Palladium catalyst (e.g., Pd(OAc)2 or PdCI2(dppf))

e Base (e.g., K2CO3 or Na2CO03)

e Solvent (e.g., a mixture of toluene and water, or DMF)

e Anhydrous sodium sulfate or magnesium sulfate

e Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Silica gel for column chromatography
Experimental Setup:

A round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with
the aryl halide (1.0 mmol), (4-(1-Hydroxyethyl)phenyl)boronic acid (1.2 mmol), and the base
(2.0 mmol). The flask is then evacuated and backfilled with an inert gas (e.g., nitrogen or
argon) three times. The solvent (e.g., 10 mL of a 4:1 mixture of toluene and water) is added,
and the mixture is degassed by bubbling the inert gas through it for 10-15 minutes. Finally, the
palladium catalyst (0.02 mmol, 2 mol%) is added under a positive pressure of the inert gas.

Reaction Conditions:

The reaction mixture is heated to the desired temperature (e.g., 85-100 °C) and stirred
vigorously for the required time (typically 4-12 hours). The progress of the reaction can be
monitored by thin-layer chromatography (TLC).
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Work-up and Purification:

After the reaction is complete, the mixture is cooled to room temperature. If a biphasic solvent
system was used, the layers are separated. The aqueous layer is extracted with an organic
solvent (e.g., ethyl acetate, 3 x 15 mL). The combined organic layers are washed with brine,
dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under
reduced pressure. The crude product is then purified by column chromatography on silica gel
using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the
pure coupled product.

Characterization:

The structure and purity of the final product can be confirmed by spectroscopic methods such
as 1H NMR, 13C NMR, and mass spectrometry. The 1H NMR spectrum for the starting
material, (4-(1-Hydroxyethyl)phenyl)boronic acid, is available in the literature.[8]
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Caption: A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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